molecular formula C9H11ClN2O3S B14821169 N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14821169
M. Wt: 262.71 g/mol
InChI Key: AJIYBLGUIZUPJG-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyridine ring substituted with a chlorine atom and a cyclopropoxy group, along with a methanesulfonamide moiety.

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(5-chloro-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

AJIYBLGUIZUPJG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-chloro-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways and upregulating pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyclopropoxy group and a methanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity.

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